molecular formula C12H15N3OS B2746338 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-3-carboxamide CAS No. 2034236-19-4

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2746338
CAS No.: 2034236-19-4
M. Wt: 249.33
InChI Key: FIKHSASUSIAJJU-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound that combines a pyrazole ring with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-3-carboxamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate thiophene derivative. One common method involves the use of thiophene-3-carboxylic acid, which is first converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine under basic conditions to yield the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding or π-π interactions, while the thiophene ring can participate in hydrophobic interactions . These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrazol-3-yl)ethyl)thiophene-3-carboxamide
  • N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)furan-3-carboxamide
  • N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzene-1-carboxamide

Uniqueness

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-3-carboxamide is unique due to the presence of both a pyrazole and a thiophene ring, which can confer distinct electronic and steric properties. This combination can enhance its binding affinity and specificity for certain biological targets compared to similar compounds .

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-9-7-11(14-15(9)2)3-5-13-12(16)10-4-6-17-8-10/h4,6-8H,3,5H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKHSASUSIAJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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